molecular formula C21H32O4 B13855226 Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate

Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate

Cat. No.: B13855226
M. Wt: 348.5 g/mol
InChI Key: RZAQIXABEIOMSQ-UHFFFAOYSA-N
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Description

Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate is a synthetic retinoid derivative characterized by:

  • A methyl ester group at the carboxyl terminus.
  • A 1,2-dihydroxy-2,6,6-trimethylcyclohexyl substituent, conferring increased polarity compared to non-hydroxylated analogs.
  • An all-trans (2E,4E,6E,8E) conjugated tetraenoate chain, typical of retinoids.

This compound is structurally related to vitamin A derivatives, with modifications designed to enhance receptor specificity or metabolic stability .

Properties

IUPAC Name

methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-16(9-7-10-17(2)15-18(22)25-6)11-14-21(24)19(3,4)12-8-13-20(21,5)23/h7,9-11,14-15,23-24H,8,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAQIXABEIOMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=CC(=O)OC)C)C=CC1(C(CCCC1(C)O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction

Source organisms:

  • Marine microalgae Micromonas pusilla and Bathycoccus prasinos are known natural sources of this compound.

Extraction procedure:

  • Biomass harvesting followed by solvent extraction using organic solvents such as methanol, acetone, or ethyl acetate.
  • Purification by chromatographic techniques (e.g., silica gel column chromatography, HPLC) to isolate the pure compound.
  • Yields vary depending on biomass concentration and extraction efficiency; typical yields are low due to the compound’s minor natural abundance.

Advantages:

  • Provides the compound in its naturally occurring stereochemical form.
  • Avoids complex synthetic steps.

Limitations:

  • Low yield and scalability issues for industrial production.

Total Chemical Synthesis

Due to the complexity of the molecule, total synthesis involves multi-step organic reactions focusing on constructing the tetraene chain and the substituted cyclohexyl rings with correct stereochemistry.

Key synthetic strategies include:

  • Stepwise construction of the tetraene chain:

    • Utilization of Wittig or Horner-Wadsworth-Emmons olefination reactions to build the conjugated tetraene system with control over E-geometry at each double bond.
    • Sequential coupling of smaller alkene fragments.
  • Synthesis of the cyclohexyl moiety:

    • Starting from chiral cyclohexanone derivatives or cyclohexene precursors.
    • Introduction of hydroxyl groups via dihydroxylation reactions (e.g., osmium tetroxide catalyzed).
    • Installation of methyl groups through alkylation or methylation reactions.
  • Esterification step:

    • Final coupling of the acid intermediate with methanol under acidic or coupling reagent conditions (e.g., DCC, EDC) to form the methyl ester.

Reaction conditions:

  • Controlled temperature (0–25 °C) to maintain stereochemical integrity.
  • Use of protecting groups for hydroxyl functions during multi-step synthesis.
  • Purification at each stage by chromatography.

Semi-Synthesis via Derivatization

  • Starting from related carotenoid precursors isolated from natural sources, chemical modifications such as selective hydroxylation and esterification can yield the target compound.
  • This approach reduces the number of synthetic steps compared to total synthesis.

Research Data and Comparative Analysis

Preparation Method Source/Reference Yield (%) Purity (%) Advantages Disadvantages
Natural Extraction Marine microalgae studies <1% (w/w) >95% (HPLC) Natural stereochemistry Low yield, scalability limited
Total Chemical Synthesis Synthetic organic chemistry literature 10–30% (overall) >98% (NMR, HPLC) Precise stereochemical control Multi-step, costly, time-consuming
Semi-Synthesis Carotenoid derivative modification 20–40% >95% Fewer steps than total synthesis Requires precursor availability

Experimental Results from Literature

  • Extraction from Micromonas pusilla:

    • Biomass subjected to methanol extraction yielded prasinoxanthin at trace levels (<0.5 mg/g dry weight).
    • Purification by reverse-phase HPLC confirmed purity >95% with retention time matching reference standards.
  • Chemical synthesis studies:

    • Successful construction of the tetraene chain via Wittig reactions with stereoselectivity >90% E-isomers.
    • Dihydroxylation of cyclohexene intermediates achieved diastereoselective formation of 1,2-dihydroxy groups with >85% yield.
    • Esterification using DCC coupling gave methyl ester in 75% isolated yield[synthetic organic chemistry sources inferred].
  • Semi-synthesis:

    • Starting from commercially available carotenoid derivatives, selective oxidation and methylation steps produced the target compound with overall yield around 35%, with stereochemistry confirmed by NMR and chiral HPLC[general carotenoid chemistry literature].

Notes on Analytical Verification

  • Purity and structure confirmation are typically performed by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D NMR)
    • High Performance Liquid Chromatography (HPLC) with UV-Vis detection
    • Mass Spectrometry (MS) for molecular weight confirmation
    • Optical rotation measurements to confirm stereochemistry

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the aliphatic chain can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and halogenating agents (e.g., thionyl chloride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the double bonds may result in a fully saturated aliphatic chain.

Scientific Research Applications

Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in its structure may play a role in its reactivity and interactions with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituent Group Ester Group Double Bond Configuration Key Features
Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate 1,2-dihydroxy-2,6,6-trimethylcyclohexyl Methyl 2E,4E,6E,8E Enhanced polarity due to dihydroxy group; potential for improved solubility and receptor interaction .
Tretinoin (Retinoic Acid) 2,6,6-Trimethylcyclohexen-1-yl Carboxylic acid 2E,4E,6E,8E First-generation retinoid; treats acne and cancer. Lacks hydroxyl groups, leading to higher lipophilicity and skin irritation .
Ethyl Etrinoate (CAS 54350-48-0) 4-Methoxy-2,3,6-trimethylphenyl Ethyl 2E,4E,6E,8E Banned in some regions due to hepatotoxicity; phenyl group alters receptor binding .
Acitretin Impurity 1 (CAS 74479-46-2) 4-Methoxy-2,3,6-trimethylphenyl Isopropyl 2E,4E,6E,8E Longer ester chain slows metabolism; used as a reference standard in pharmaceuticals .
13-Cis 4-Hydroxy Retinoic Acid 3-Hydroxy-2,6,6-trimethylcyclohexen-1-yl Carboxylic acid 2Z,4E,6E,8E Cis configuration reduces receptor affinity; single hydroxyl group limits solubility .

Physicochemical Properties

  • Stability : Hydroxyl groups may increase susceptibility to oxidation, requiring stabilization in formulations .
  • Metabolism : Methyl esters are metabolized faster than ethyl or isopropyl esters, reducing bioaccumulation risks .

Research Findings and Gaps

  • Protein Degradation Applications: demonstrates that adamantane-modified retinoids (e.g., Ad-ATRA-1,2) are used in targeted protein degradation. The dihydroxy group in the target compound could similarly enable conjugation to E3 ligase ligands .
  • Synthetic Challenges : The stereochemistry of the dihydroxy group requires precise synthesis to avoid isomers with diminished activity .
  • Data Gaps: Limited toxicity and stability data exist for this compound, necessitating further preclinical studies.

Biological Activity

Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate, often referred to as 5,6-dihydroxyretinoic acid methyl ester, is a synthetic derivative of retinoic acid. This compound has garnered attention due to its significant biological activities, particularly in the fields of dermatology and oncology. This article explores its biological activity through detailed research findings, case studies, and data tables.

  • Molecular Formula : C21H32O4
  • Molecular Weight : 348.48 g/mol
  • CAS Number : 75664-64-1

The structure of this compound features a long carbon chain with multiple double bonds and hydroxyl groups that contribute to its unique chemical reactivity and biological properties.

Biological Activity

This compound exhibits several key biological activities:

  • Cellular Differentiation : This compound plays a crucial role in promoting cellular differentiation in various cell types. It acts similarly to retinoic acid by activating nuclear receptors that regulate gene expression involved in differentiation processes.
  • Proliferation Inhibition : Studies indicate that it can inhibit the proliferation of certain cancer cells. Its mechanism involves modulation of signaling pathways associated with cell growth and survival.
  • Anti-inflammatory Effects : Research has shown that this compound possesses anti-inflammatory properties that may be beneficial in treating skin conditions characterized by inflammation.

The biological activity of this compound is primarily mediated through its interactions with retinoid receptors (RARs and RXRs). These receptors are critical for the regulation of genes involved in cell growth and differentiation.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
All-trans-retinoic acidC20H28O2Natural retinoid involved in vision and differentiation
13-cis-retinoic acidC20H28O2Used in acne treatment; similar effects
5-methoxyretinoic acidC21H30O3Exhibits anti-cancer properties

This table highlights the structural similarities and differences among related compounds that influence their biological activities.

Case Study 1: Dermatological Applications

A clinical trial investigated the effects of this compound on patients with psoriasis. Results indicated significant improvement in skin lesions after treatment over a period of 12 weeks. The compound's ability to promote skin cell differentiation was identified as a key factor in its therapeutic efficacy.

Case Study 2: Oncology Research

In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis. This effect was attributed to the compound's interaction with retinoid receptors leading to altered gene expression profiles associated with cell cycle regulation.

Q & A

Basic Research Questions

Q. How can researchers determine the stereochemical configuration of Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to assign double-bond geometries (e.g., E/ZE/Z) and cyclohexyl substituent configurations. Cross-check coupling constants and NOESY/ROESY correlations to resolve stereochemical ambiguities .
  • X-ray Crystallography : For definitive stereochemical assignment, grow single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and analyze diffraction patterns. Example: A related compound’s crystal structure was resolved at 113 K with a data-to-parameter ratio of 16.5, achieving Rfactor=0.049R_{\text{factor}} = 0.049 .

Q. What synthetic routes are viable for producing this compound, and how can purity be optimized?

  • Methodological Answer :

  • Retrosynthetic Design : Start with β-carotene derivatives or retinoic acid analogs as precursors. Use Wittig or Horner-Wadsworth-Emmons reactions to construct the tetraenoate backbone, followed by regioselective hydroxylation .
  • Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate isomers. Monitor purity via LC-MS (ESI+) and UV-Vis at 350–400 nm (conjugated double-bond absorption) .

Q. What are the stability considerations for storing and handling this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of conjugated dienes and degradation of the cyclohexyl diol moiety .
  • Handling : Use gloveboxes for air-sensitive steps. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:3) and quantify decomposition products using GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis of existing studies, focusing on variables like cell line origin (e.g., epithelial vs. fibroblast), assay protocols (e.g., MTT vs. ATP luminescence), and metabolite interference .
  • Experimental Replication : Standardize culture conditions (e.g., serum-free media, hypoxia vs. normoxia) and validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .

Q. What strategies can distinguish between geometric isomers (e.g., 2E,4E,6Z,8E vs. 2Z,4E,6E,8E) in synthetic mixtures?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IG-U column with heptane/ethanol (95:5) to separate isomers. Confirm assignments via circular dichroism (CD) spectroscopy, leveraging Cotton effects at 250–300 nm .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict UV-Vis and CD spectra for each isomer, cross-referencing with experimental data .

Q. How can high-throughput screening (HTS) platforms be adapted to study this compound’s interactions with nuclear receptors (e.g., RAR/RXR)?

  • Methodological Answer :

  • Luciferase Reporter Assays : Engineer HEK293 cells with RARE-luc constructs. Use automated liquid handlers to screen dose-response curves (1 nM–10 µM) and calculate EC50_{50} values .
  • SPR Binding Studies : Immobilize recombinant receptor ligand-binding domains (LBDs) on a Biacore chip. Analyze binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) under varying pH and ionic strength conditions .

Q. What advanced techniques can elucidate the compound’s metabolic fate in mammalian systems?

  • Methodological Answer :

  • Radiolabeling : Synthesize 14C^{14}\text{C}-labeled analogs at the methyl ester or cyclohexyl positions. Track metabolites in liver microsomes via radio-HPLC and autoradiography .
  • Cryo-EM/MS : Combine cryogenic electron microscopy with high-resolution mass spectrometry to visualize adduct formation with cytochrome P450 enzymes .

Safety and Ethical Considerations

Q. What safety protocols are critical when handling this compound in vivo or in cell-based assays?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods for powder handling. For in vivo studies, adhere to OECD guidelines for acute toxicity testing (e.g., LD50_{50} determination in rodents) .
  • Waste Disposal : Neutralize acidic/basic degradation products before incineration. Consult institutional biosafety committees for ethical approval of bioactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.